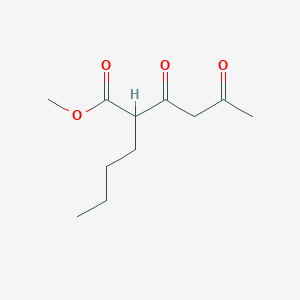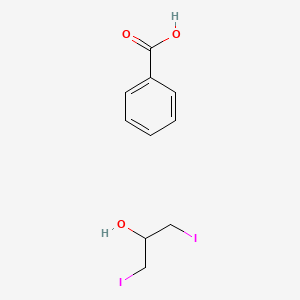
Benzoic acid;1,3-diiodopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;1,3-diiodopropan-2-ol is an organic compound that combines the properties of benzoic acid and 1,3-diiodopropan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 1,3-diiodopropan-2-ol is a halogenated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,3-diiodopropan-2-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 1,3-diiodopropan-2-ol under specific conditions. For instance, the esterification of benzoic acid with 1,3-diiodopropan-2-ol in the presence of a catalyst such as sulfuric acid can yield the desired compound. The reaction typically requires refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;1,3-diiodopropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in 1,3-diiodopropan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzoic acid;1,3-diiodopropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid;1,3-diiodopropan-2-ol involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. Additionally, the carboxylic acid group of benzoic acid can form hydrogen bonds, further affecting its behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
1,3-diiodopropan-2-ol: A halogenated alcohol used in organic synthesis.
Uniqueness
Benzoic acid;1,3-diiodopropan-2-ol is unique due to its combination of aromatic, carboxylic acid, and halogenated alcohol functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.
Propriétés
Numéro CAS |
112009-09-3 |
|---|---|
Formule moléculaire |
C10H12I2O3 |
Poids moléculaire |
434.01 g/mol |
Nom IUPAC |
benzoic acid;1,3-diiodopropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H6I2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2 |
Clé InChI |
VVOATYDGLXBHOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C(C(CI)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



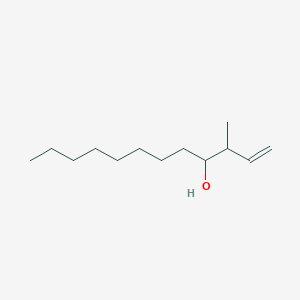
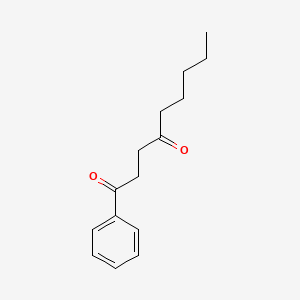
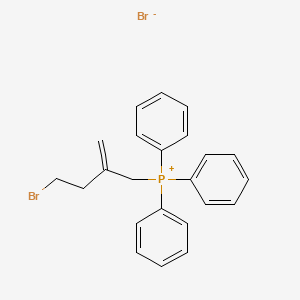

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
